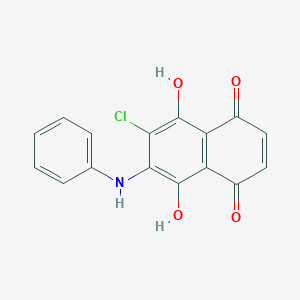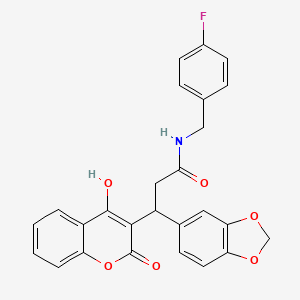
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione typically involves the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones. This reaction can be carried out using acetic anhydride and benzoyl chloride in pyridine, resulting in the formation of O-acyl derivatives at both hydroxy groups . The primary acylation products are 8-acyloxy-2-arylamino-3-chloro-5-hydroxy-1,4-naphthoquinones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro and phenylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.
科学研究应用
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione involves its redox properties. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell apoptosis, particularly in cancer cells. The compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
相似化合物的比较
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone (naphthazarin): Similar in structure but lacks the chloro and phenylamino groups.
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: Contains two chloro groups but lacks the phenylamino group.
2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone: A synthetic derivative with different substituents.
Uniqueness
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is unique due to the presence of both chloro and phenylamino groups, which enhance its chemical reactivity and biological activity
属性
分子式 |
C16H10ClNO4 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC 名称 |
6-anilino-7-chloro-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10ClNO4/c17-13-14(18-8-4-2-1-3-5-8)16(22)12-10(20)7-6-9(19)11(12)15(13)21/h1-7,18,21-22H |
InChI 键 |
ZBQXLMLDBCIUDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(C(=O)C=CC3=O)C(=C2Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)


![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)

![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11051762.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)